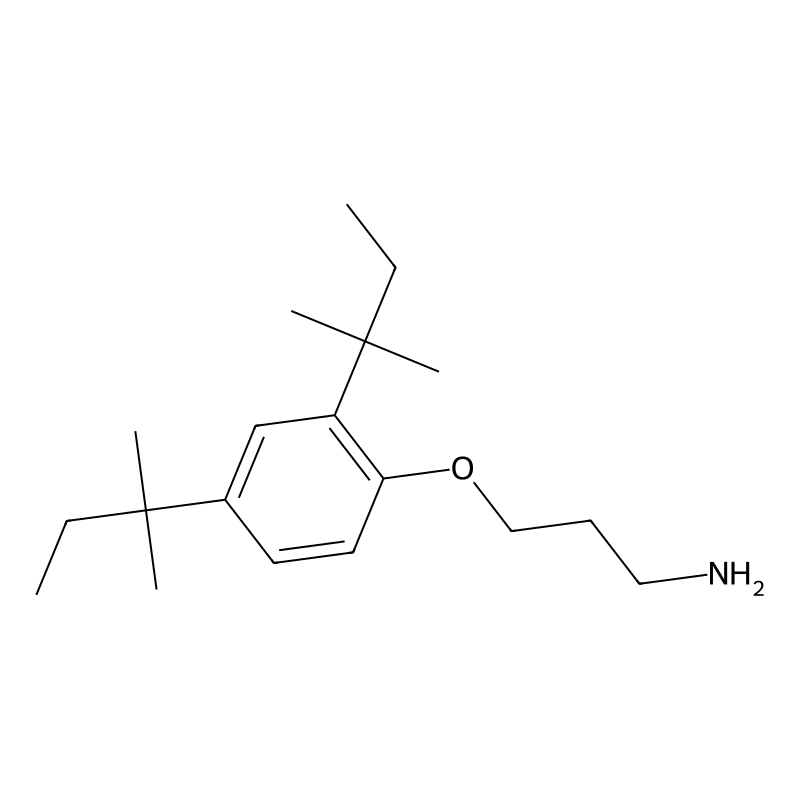

3-(2,4-DI-T-Pentylphenoxy)propylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2,4-Di-t-pentylphenoxy)propylamine is an organic compound characterized by its unique structure, which includes a propylamine group bonded to a di-t-pentylphenoxy moiety. This compound features a phenolic ring substituted with two t-pentyl groups at the 2 and 4 positions, enhancing its lipophilicity and potentially influencing its biological interactions. The presence of the propylamine group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it can react with electrophiles to form new bonds.

- Oxidation: The phenolic hydroxyl group may be oxidized to form a corresponding ketone or quinone under appropriate conditions.

- Acylation: The amine can also undergo acylation reactions, forming amides when treated with acyl chlorides or anhydrides.

- Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to tertiary amines.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science.

Synthesis of 3-(2,4-Di-t-pentylphenoxy)propylamine typically involves several steps:

- Preparation of the Phenol: The synthesis may start with the alkylation of phenol to introduce the t-pentyl groups at the 2 and 4 positions. This can be achieved through Friedel-Crafts alkylation using t-pentyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.

- Formation of the Ether: The resulting di-t-pentylphenol can then be reacted with epichlorohydrin or another suitable reagent to form the corresponding ether.

- Amine Formation: Finally, the ether can be treated with propylamine under basic conditions to yield 3-(2,4-Di-t-pentylphenoxy)propylamine.

Each step must be optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography.

3-(2,4-Di-t-pentylphenoxy)propylamine has potential applications in various fields:

- Pharmaceuticals: Due to its structural properties, it may serve as a lead compound in drug discovery, particularly for neuroactive agents or anti-inflammatory drugs.

- Agriculture: Compounds with phenolic structures often exhibit herbicidal or fungicidal properties, making them candidates for agricultural applications.

- Material Science: Its unique chemical properties could allow it to be used in creating advanced materials or coatings.

Interaction studies involving 3-(2,4-Di-t-pentylphenoxy)propylamine could focus on:

- Receptor Binding Assays: Evaluating how well this compound binds to specific biological receptors (e.g., serotonin or dopamine receptors).

- Cell Culture Studies: Investigating its effects on cell viability and proliferation in various cell lines.

- In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics through animal models to understand its therapeutic potential.

These studies are crucial for determining the safety and efficacy of 3-(2,4-Di-t-pentylphenoxy)propylamine in potential therapeutic contexts.

Several compounds share structural similarities with 3-(2,4-Di-t-pentylphenoxy)propylamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Pentoxyphenyl)propylamine | Propylene chain linked to a pentoxy-substituted phenol | Exhibits different lipophilicity due to pentoxy group |

| N,N-Diethyl-3-(2,4-dimethylphenoxy)propanamine | Similar propanamine structure but with diethyl substitution | Potentially different pharmacological profiles due to dimethyl substitution |

| 3-(2-Ethoxyphenoxy)propylamine | Ethoxy instead of di-t-pentyl group | May show distinct solubility and interaction characteristics |

The uniqueness of 3-(2,4-Di-t-pentylphenoxy)propylamine lies in its specific steric hindrance and hydrophobic characteristics imparted by the bulky t-pentyl groups, which may enhance its membrane permeability compared to other similar compounds.